![molecular formula C23H21BrFN5O2 B2530964 9-(4-bromofenil)-3-(4-fluorobencil)-1,7-dimetil-6,7,8,9-tetrahidropirimidino[2,1-f]purina-2,4(1H,3H)-diona CAS No. 876151-40-5](/img/structure/B2530964.png)

9-(4-bromofenil)-3-(4-fluorobencil)-1,7-dimetil-6,7,8,9-tetrahidropirimidino[2,1-f]purina-2,4(1H,3H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

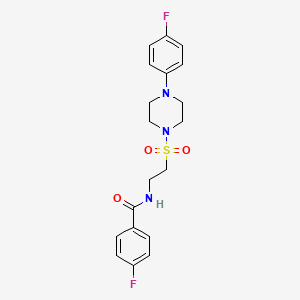

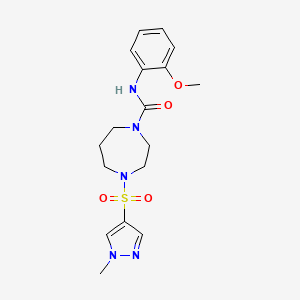

9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21BrFN5O2 and its molecular weight is 498.356. The purity is usually 95%.

BenchChem offers high-quality 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- (9-(4-BROMOFENIL))-9H-CARBAZOL puede servir como un bloque de construcción para semiconductores orgánicos. Su estructura conjugada permite el transporte eficiente de carga, lo que la hace adecuada para su uso en diodos emisores de luz orgánicos (OLED), fotovoltaicos orgánicos (OPV) y transistores de efecto de campo (OFET). Los investigadores exploran su potencial como material de transporte de huecos debido a su alta afinidad electrónica y estabilidad .

- PDT es un tratamiento contra el cáncer que implica la activación de la luz de los fotosensibilizadores para generar especies reactivas de oxígeno, lo que lleva a la destrucción de las células tumorales. Los derivados de (9-(4-BROMOFENIL))-9H-CARBAZOL se han investigado como posibles fotosensibilizadores debido a su absorción en el rango visible. Los investigadores buscan mejorar su actividad fotodinámica y selectividad contra las células cancerosas .

- Algunos derivados de carbazol exhiben propiedades antivirales. Los investigadores exploran el potencial de (9-(4-BROMOFENIL))-9H-CARBAZOL como agente antiviral contra virus específicos. Sus modificaciones estructurales pueden mejorar la actividad antiviral al dirigirse a enzimas o receptores virales .

- El sistema π-conjugado único de (9-(4-BROMOFENIL))-9H-CARBAZOL le permite participar en interacciones supramoleculares. Los investigadores investigan su comportamiento de autoensamblaje, interacciones huésped-huésped e ingeniería cristalina. Estos estudios contribuyen al diseño de materiales funcionales con propiedades a medida .

- Los MOF son materiales porosos compuestos por iones metálicos o clústeres unidos por ligandos orgánicos. Los derivados de (9-(4-BROMOFENIL))-9H-CARBAZOL se han incorporado a los MOF para el almacenamiento, separación y catálisis de gases. Sus estructuras sintonizables y porosidad los convierten en candidatos prometedores para diversas aplicaciones .

- Los investigadores exploran los efectos biológicos de los derivados de (9-(4-BROMOFENIL))-9H-CARBAZOL. Estas investigaciones incluyen la evaluación de su citotoxicidad, propiedades antiinflamatorias y potencial como inhibidores de quinasas. Las modificaciones estructurales pueden mejorar su bioactividad y selectividad .

Electrónica Orgánica y Optoelectrónica

Terapia Fotodinámica (PDT)

Agentes Antivirales

Química Supramolecular

Marcos Metal-Orgánicos (MOF)

Actividad Biológica y Química Medicinal

En resumen, (9-(4-BROMOFENIL))-9H-CARBAZOL es prometedor en electrónica orgánica, terapia fotodinámica, investigación antiviral, química supramolecular, MOF y química medicinal. Sus diversas aplicaciones resaltan su versatilidad y potencial impacto en las disciplinas científicas. 🌟 .

Propiedades

IUPAC Name |

9-(4-bromophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrFN5O2/c1-14-11-28(18-9-5-16(24)6-10-18)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-3-7-17(25)8-4-15/h3-10,14H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQVQMYSKWLQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)

![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)

![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)

![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)

![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)